Selective Insulinostatic Activity in Vivo – Fragments 22-56, 26-39, and 150-167 Do Not Share This Effect
In an acute in vivo rat study, only leptin fragments 116-130, 138-167, and 93-105 elicited a sizeable insulin antisecretagogue (insulinostatic) effect, while fragments 22-56, 26-39, and 150-167 did not share this activity [1]. The study further concluded that the insulinostatic effect of leptin is 'probably mediated by the sequence 93-105' [1].
| Evidence Dimension | In vivo insulin secretion suppression (insulinostatic effect) following acute peptide treatment in rats |
|---|---|
| Target Compound Data | Leptin (93-105): sizeable insulin antisecretagogue effect (decreased plasma insulin concentration) |
| Comparator Or Baseline | Leptin fragments 22-56, 26-39, and 150-167: no sizeable insulin antisecretagogue effect observed |
| Quantified Difference | Qualitative presence vs. absence of insulinostatic activity among fragments tested at equimolar doses (3 nmol/100 g body weight) |
| Conditions | Acute in vivo treatment; male Wistar rats; plasma insulin measured by radioimmunoassay; fragments administered subcutaneously at 3 nmol/100 g body weight |
Why This Matters
This selectivity makes Leptin (93-105) the fragment of choice for dissecting leptin's insulinostatic signaling pathway without the confounding secretagogue effects on corticosteroid hormones that are common to all fragments.
- [1] Malendowicz LK, Gorska T, Tortorella C, Nowak M, Majchrzak M, Spinazzi R, Nussdorfer GG, Nowak KW. Acute in vivo effects of leptin and leptin fragments on corticosteroid hormone secretion and entero-insular axis in the rat. Int J Mol Med. 2004 Jun;13(6):829-34. PMID: 15138620. View Source
